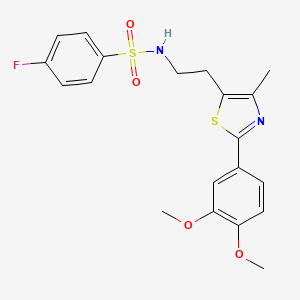
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common structure in many pharmaceutical drugs . The presence of the 3,4-dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .
Chemical Reactions Analysis
Sulfonamides are generally stable compounds, but they can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally crystalline solids at room temperature, and they are typically soluble in organic solvents .Applications De Recherche Scientifique
NF-κB Inhibition for Anticancer Research
The compound exhibits NF-κB inhibitory activity, which is crucial in cancer research. NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in inflammation, cell survival, and immune responses. By inhibiting NF-κB, this compound may help suppress tumor growth and enhance the efficacy of anticancer therapies .
Retinoid Nuclear Modulation
Retinoids are essential for cellular differentiation, growth, and immune function. The compound’s structure suggests potential as a retinoid nuclear modulator. These agents are valuable in treating metabolic disorders, immunological diseases, and skin conditions. Investigating its effects on retinoid receptors could yield promising therapeutic applications .
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such properties. These findings suggest potential applications in pain management and inflammation-related disorders .
Brain Disorders and Neuroinflammation
Given the compound’s ability to modulate inflammatory mediators, it may be relevant in brain disorders where neuroinflammation plays a pivotal role. Microglial activation contributes to conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Investigating its impact on neuroinflammation could lead to novel therapeutic strategies .
Structural Insights via NMR Spectroscopy
The compound’s proton signals observed in HMQC experiments provide valuable structural information. Researchers can use these insights to understand its conformation, interactions, and binding sites. Such studies contribute to drug design and optimization .
Bio-Functional Hybrid Compounds
The synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide highlights its bio-functional hybrid nature. Characterization using NMR, UV, and mass spectral data enables further exploration of its biological activities and potential applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMTCROMFLKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
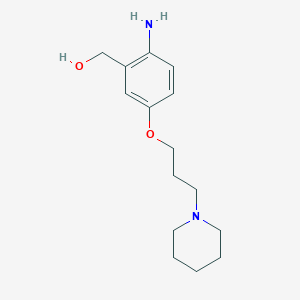
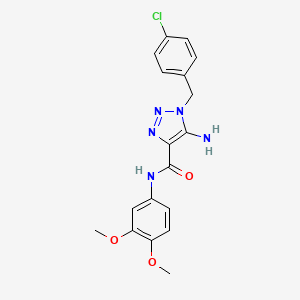


![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
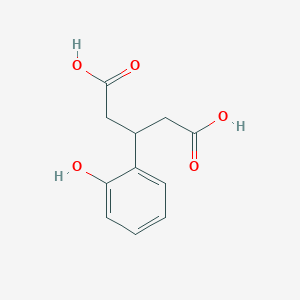
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
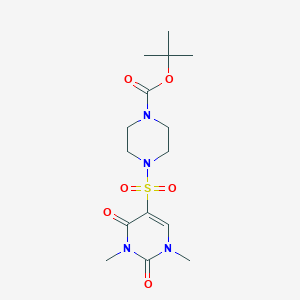
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)